molecular formula C20H24N2O2 B5422796 1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine

1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine

Cat. No. B5422796
M. Wt: 324.4 g/mol
InChI Key: ODJKKRYGGUCDQJ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine, also known as MPA or 4-MMC, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has gained popularity in recent years due to its stimulant and euphoric effects. Despite its recreational use, MPA has also been studied for its potential therapeutic applications.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Research has shown that this compound acts as a serotonin and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of traditional antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Mechanism of Action

1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine acts as a monoamine transporter substrate, which means it is taken up by the serotonin and norepinephrine transporters in the brain. Once inside the neuron, this compound inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased neurotransmitter signaling, which is thought to be responsible for the stimulant and euphoric effects of this compound.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter signaling, this compound has been shown to have other biochemical and physiological effects. Research has shown that this compound increases heart rate and blood pressure, as well as body temperature and metabolism. It has also been shown to increase the release of dopamine, another neurotransmitter involved in reward and motivation.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for studying neurotransmitter signaling and related processes. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for researchers. However, there are also limitations to using this compound in lab experiments. Its psychoactive effects can make it difficult to control for confounding variables, and its potential for abuse may raise ethical concerns.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Further research is needed to determine the safety and efficacy of this compound as a medication. Additionally, research is needed to better understand the biochemical and physiological effects of this compound, particularly its effects on neurotransmitter signaling and related processes. Finally, research is needed to develop new compounds that are similar to this compound but with improved safety and efficacy profiles.

Synthesis Methods

1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine can be synthesized through a multi-step process that involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-methylbenzoyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization or chromatography.

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-4-3-5-17(14-16)15-20(23)22-12-10-21(11-13-22)18-6-8-19(24-2)9-7-18/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJKKRYGGUCDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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